![molecular formula C6H11NO2 B3003743 3,7-Dioxa-9-azabicyclo[3.3.1]nonane CAS No. 873336-52-8](/img/structure/B3003743.png)
3,7-Dioxa-9-azabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dioxa-9-azabicyclo[3.3.1]nonane is a chemical compound with the CAS Number: 873336-52-8 . It has a molecular weight of 129.16 . It is in powder form .
Synthesis Analysis
The synthesis of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane involves the introduction of an additional β-oxygen to attenuate the basicity of morpholine . A transannular cyclization and reduction of a bridgehead α-chloro amine functionality produces the topographically unusual amine (pKa = 6.7) in good yield .Molecular Structure Analysis
The molecular structure of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane consists of 11 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The molecule contains a total of 21 bonds, including 10 non-H bonds, 2 six-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), and 2 ethers (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane include a predicted boiling point of 219.4±35.0 °C and a predicted density of 1.087±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 7.31±0.20 .Scientific Research Applications
Anticancer Chemotherapeutics
The bicyclo [3.3.1]nonane moiety, which includes 3,7-Dioxa-9-azabicyclo[3.3.1]nonane, is predominant in many biologically active natural products . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use as potent anticancer entities .
Asymmetric Catalysis
Bicyclo [3.3.1]nonane derivatives are also used in asymmetric catalysis . Asymmetric catalysis is a type of catalysis in which a chiral catalyst directs the formation of a chiral compound in an enantioselective or diastereoselective manner.
Ion Receptors
Another application of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane derivatives is their use as ion receptors . Ion receptors are molecules that can bind and transport ions across cell membranes, playing a crucial role in biological processes.
Metallocycles
Metallocycles are another area where 3,7-Dioxa-9-azabicyclo[3.3.1]nonane derivatives find application . Metallocycles are cyclic compounds that contain one or more metal atoms in the ring.
Molecular Tweezers
Molecular tweezers, which are used to hold or position other molecules, can also be constructed using 3,7-Dioxa-9-azabicyclo[3.3.1]nonane derivatives .
Construction of Indole-fused Azabicyclo[3.3.1]nonane Framework
The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . A radical-based strategy has been developed to construct an indole-fused azabicyclo [3.3.1]nonane structural framework .
Aerobic Oxidation of Alcohols
3,7-Dioxa-9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) may be employed for the aerobic oxidation of alcohols . This process is important in the production of aldehydes, ketones, and carboxylic acids from alcohols.
Copper-catalyzed Greener Oxidation of Alcohols
ABNO can also be used as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions . This process is more environmentally friendly than traditional methods of alcohol oxidation.
Safety and Hazards
The safety information for 3,7-Dioxa-9-azabicyclo[3.3.1]nonane includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future directions could involve exploring radical-based strategies to construct an indole-fused azabicyclo[3.3.1]nonane structural framework .
Mechanism of Action
Target of Action
The primary target of 3,7-Dioxa-9-azabicyclo[3.3.1]nonane is the AMPA receptor , a type of glutamate receptor that plays a crucial role in the functioning of the mammalian central nervous system .
Mode of Action
3,7-Dioxa-9-azabicyclo[3.3.1]nonane acts as a positive allosteric modulator (PAM) of AMPA receptors . This means it enhances the activity of these receptors without directly activating them. It binds to a different location on the AMPA receptor than other known PAM AMPA groups .
Biochemical Pathways
The activation of AMPA receptors by 3,7-Dioxa-9-azabicyclo[3.3.1]nonane leads to an increase in the currents of AMPA receptors . This modulation of the glutamatergic system can have various downstream effects, including the enhancement of cognitive functions and memory .
Result of Action
The modulation of AMPA receptors by 3,7-Dioxa-9-azabicyclo[3.3.1]nonane can lead to a pronounced cognitive-stimulating effect . This makes it potentially useful in treating various neurological disorders, such as Alzheimer’s disease, depression, schizophrenia, Parkinson’s disease, attention deficit/hyperactivity disorder (ADHD), mood disorders, and drug dependence .
properties
IUPAC Name |
3,7-dioxa-9-azabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5-2-9-4-6(7-5)3-8-1/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUACECKDDIIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873336-52-8 |
Source


|
| Record name | 3,7-dioxa-9-azabicyclo[3.3.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B3003660.png)
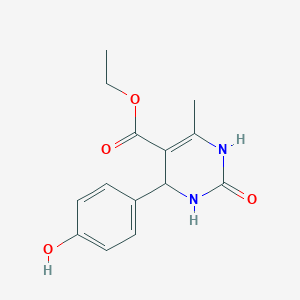
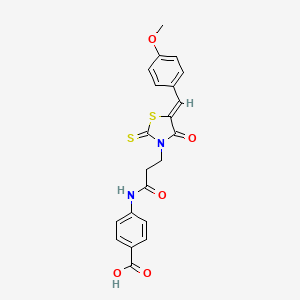
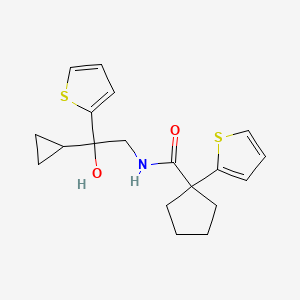
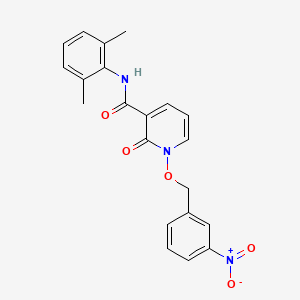

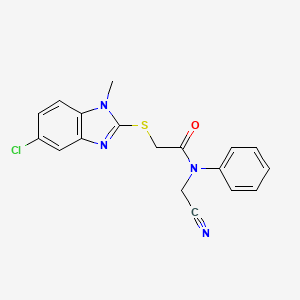


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)
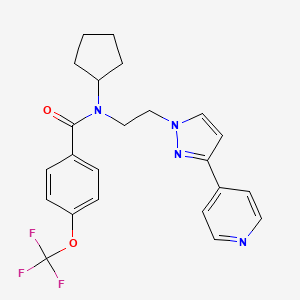
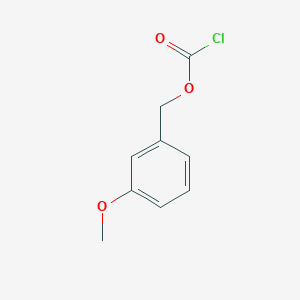
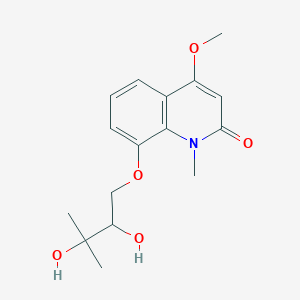
![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B3003682.png)